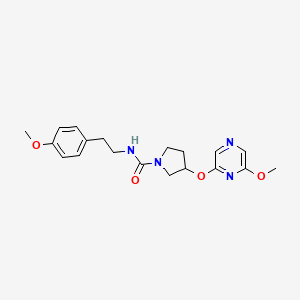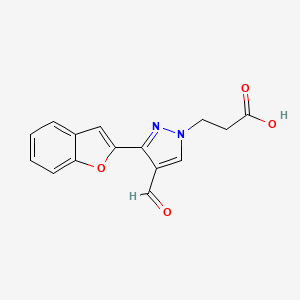
N-(4-methoxyphenethyl)-3-((6-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenethyl)-3-((6-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide, also known as MP-10, is a novel psychoactive substance that has gained interest in recent years due to its potential therapeutic applications. MP-10 is a synthetic compound that belongs to the class of pyrrolidine carboxamides and has been found to exhibit a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Role in Central Nervous System (CNS) Drug Development
Research indicates that derivatives of pyrrolidine, such as phenylpiracetam, have shown significant potential in facilitating memory processes and attenuating cognitive impairments associated with various conditions (G. Veinberg et al., 2015). This suggests that compounds like N-(4-methoxyphenethyl)-3-((6-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide could be explored for similar pharmacological profiles, particularly in enhancing cognitive functions and treating neurodegenerative disorders.
Synthesis and Pharmaceutical Applications
The versatility of pyrrolidine rings in drug discovery is highlighted by their wide use in the synthesis of biologically active compounds. Pyrrolidine-based scaffolds have been associated with a range of target selectivities, contributing significantly to the development of new medications for treating human diseases (Giovanna Li Petri et al., 2021). This underscores the potential of N-(4-methoxyphenethyl)-3-((6-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide in pharmaceutical research, especially in the synthesis of novel therapeutic agents.
Contributions to Heterocyclic Chemistry
Heterocyclic N-oxides, including pyrazine derivatives, have demonstrated significant utility in organic synthesis, catalysis, and as intermediates in the development of drugs with anticancer, antibacterial, and anti-inflammatory activities (Dongli Li et al., 2019). This suggests that the methoxypyrazin moiety in the compound of interest could offer valuable insights into the synthesis of potent medicinal agents with diverse biological activities.
Flavor and Odor Compounds in Agriculture and Food Chemistry
The study of methoxypyrazines, including their biosynthesis and metabolism in grapes, reveals their importance in imparting specific flavor profiles to wines. High levels of these compounds can contribute to undesirable sensory attributes, but controlled levels are crucial for the characteristic flavors of certain wine varieties (Yujuan Lei et al., 2018). This highlights an agricultural and food chemistry application area for compounds containing methoxypyrazin groups, potentially including the synthesis and modulation of flavor profiles in food products.
Anticoagulant Research
The design and development of small-molecule inhibitors, such as those targeting coagulation factors, illustrate the importance of pyrrolidine derivatives in medicinal chemistry. These studies provide a foundation for developing antithrombotic agents with enhanced selectivity and bioavailability (H. Pauls et al., 2001). This area of research might benefit from exploring compounds like N-(4-methoxyphenethyl)-3-((6-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide for new anticoagulant therapies.
Eigenschaften
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-(6-methoxypyrazin-2-yl)oxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-25-15-5-3-14(4-6-15)7-9-21-19(24)23-10-8-16(13-23)27-18-12-20-11-17(22-18)26-2/h3-6,11-12,16H,7-10,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATKRKHTKNOTLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCC(C2)OC3=NC(=CN=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenethyl)-3-((6-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-Bromo-3-methylphenyl)-2-oxopyrrolidin-3-yl]-2-chloroacetamide](/img/structure/B2633160.png)




![2-cyclohexyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2633167.png)
![N-(2-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2633171.png)
![2-(2,2-Diphenylacetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2633172.png)
amino}oxolan-3-ol](/img/structure/B2633173.png)



![N-((3-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2633180.png)
![benzyl 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/structure/B2633182.png)